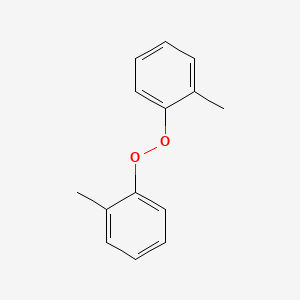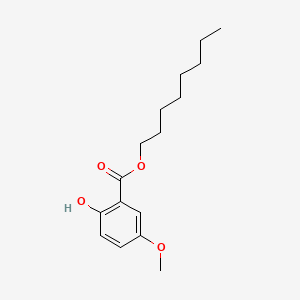
(+-)-beta-Hydroxy-beta-phenylethylguanidine carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-beta-Hydroxy-beta-phenylethylguanidine carbonate is a chemical compound with a unique structure that combines a guanidine group with a beta-hydroxy-beta-phenylethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-beta-Hydroxy-beta-phenylethylguanidine carbonate typically involves the reaction of beta-hydroxy-beta-phenylethylamine with guanidine carbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of (±)-beta-Hydroxy-beta-phenylethylguanidine carbonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-beta-Hydroxy-beta-phenylethylguanidine carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The guanidine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(±)-beta-Hydroxy-beta-phenylethylguanidine carbonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of (±)-beta-Hydroxy-beta-phenylethylguanidine carbonate involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The beta-hydroxy-beta-phenylethyl moiety can also interact with hydrophobic regions of the targets, further modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
beta-Hydroxy-beta-phenylethylamine: A precursor in the synthesis of (±)-beta-Hydroxy-beta-phenylethylguanidine carbonate.
Guanidine carbonate: Another precursor used in the synthesis.
Phenylethylamine derivatives: Compounds with similar structures and potential biological activities.
Uniqueness
(±)-beta-Hydroxy-beta-phenylethylguanidine carbonate is unique due to the combination of the guanidine group with the beta-hydroxy-beta-phenylethyl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
25234-62-2 |
|---|---|
Molekularformel |
C19H28N6O5 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
diaminomethylidene-(2-hydroxy-2-phenylethyl)azanium;carbonate |
InChI |
InChI=1S/2C9H13N3O.CH2O3/c2*10-9(11)12-6-8(13)7-4-2-1-3-5-7;2-1(3)4/h2*1-5,8,13H,6H2,(H4,10,11,12);(H2,2,3,4) |
InChI-Schlüssel |
IAVPGZZRAJUOGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C[NH+]=C(N)N)O.C1=CC=C(C=C1)C(C[NH+]=C(N)N)O.C(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


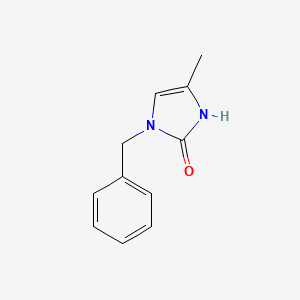

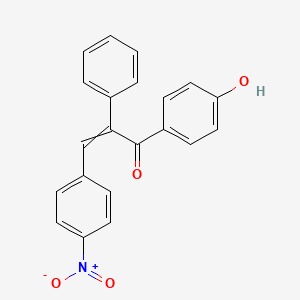

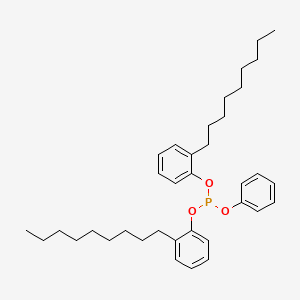
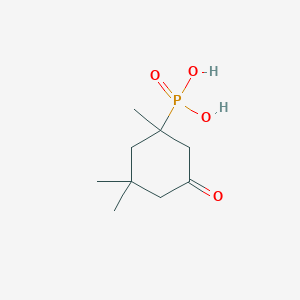

![Ethyl dibenzo[b,d]thiophene-1-carboxylate](/img/structure/B14685188.png)

![{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene](/img/structure/B14685201.png)
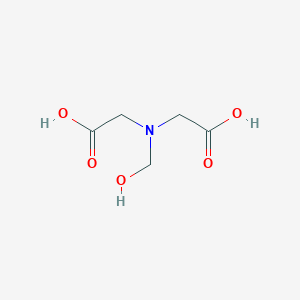
![4-[(E)-(4-Ethylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14685210.png)
